2,3-Dioxo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-triene-6-carboxylic acid
Overview
Description
2,3-Dioxo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-triene-6-carboxylic acid is a complex organic compound with a unique tricyclic structure. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine. The compound is known for its stability and reactivity, making it a valuable subject of study in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dioxo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-triene-6-carboxylic acid involves multiple steps, including the formation of the tricyclic core and the introduction of functional groups. Common synthetic routes include:
Cyclization Reactions: The formation of the tricyclic core is typically achieved through cyclization reactions involving suitable precursors.
Functional Group Introduction:
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. when produced on a larger scale, the process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2,3-Dioxo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-triene-6-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
2,3-Dioxo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-triene-6-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and the behavior of tricyclic systems.
Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: In industrial research, it is used to develop new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3-Dioxo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-triene-6-carboxylic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-(2,2-Dioxo-2lambda6-thia-3-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4(12),5,7,9-pentaen-3-yl)acetic acid: This compound has a similar tricyclic structure but includes a sulfur atom.
3-{2,2-Dioxo-2lambda6-thia-3-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4(12),5,7,9-pentaen-3-yl}propanoic acid: Another similar compound with a sulfur atom and different functional groups.
Uniqueness
What sets 2,3-Dioxo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-triene-6-carboxylic acid apart is its specific combination of functional groups and its stability. This makes it particularly useful for studying complex reaction mechanisms and developing new chemical processes.
Properties
IUPAC Name |
2,3-dioxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c14-10-8-5-7(12(16)17)4-6-2-1-3-13(9(6)8)11(10)15/h4-5H,1-3H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHSGBUGTHYKCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)C(=O)O)C(=O)C(=O)N3C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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